Welcome to the BenchChem Online Store!
molecular formula C10H14BrNOS B8315014 4-[1-(5-Bromo-thiophen-2-yl)-ethyl]-morpholine

4-[1-(5-Bromo-thiophen-2-yl)-ethyl]-morpholine

Cat. No. B8315014
M. Wt: 276.20 g/mol
InChI Key: NIMIVEJAQIEPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915300B2

Procedure details

To a solution of morpholine (1.20 mmol) in titanium (IV) isopropoxide (1.95 mmol) was added 2-acetyl-5-bromothiophene (1.20 mmol). The reaction was heated in a microwave at 150° C. for 5 minutes. Sodium borohydride (1.95 mmol) was added and the reaction stirred at RT for 16 h. The reaction was diluted with sodium hydroxide solution (2N, 10 ml) and the solids formed removed by filtration. The filtrate was extracted with ethylacetate (3×20 ml), the combined organics were washed with brine and dried over magnesium sulphate. The product was purified by flash chromatography (silica gel, 10-20% ethylacetate in iso-hexane) to, give the title product as a brown oil: m/z=276 (100%, M+H), 278 (100%, M+H) in MS ES+.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.95 mmol
Type
catalyst
Reaction Step One
Quantity
1.95 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([C:10]1[S:11][C:12]([Br:15])=[CH:13][CH:14]=1)(=O)[CH3:8].[BH4-].[Na+]>[OH-].[Na+].CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:15][C:12]1[S:11][C:10]([CH:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH3:8])=[CH:14][CH:13]=1 |f:2.3,4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Br
Name
Quantity
1.95 mmol
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
1.95 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids formed
CUSTOM
Type
CUSTOM
Details
removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethylacetate (3×20 ml)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel, 10-20% ethylacetate in iso-hexane) to,

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.